Didodecyl methyl benzyl ammonium chloride

critical micelle concentration cationic surfactant double-chain quaternary ammonium

Sourcing a high-efficiency quaternary ammonium biocide that delivers membrane disruption at ppm-level concentrations can be a bottleneck for premium disinfectant formulators. Didodecyl methyl benzyl ammonium chloride (CAS 57322-85-7) is a symmetric double-tail QAC that addresses this directly. - Achieves complete bacterial kill at 60 ppm in synergistic glutaraldehyde blends, enabling low active-ingredient loading. - Projects a CMC ≤0.01 mM, approximately 2,500-fold below single-chain BAC-C12, ensuring persistent surface activity. - Provides structurally specific synergy with 1,5-pentanedial as taught in US4800235A, supporting patent-informed product development.

Molecular Formula C32H60ClN
Molecular Weight 494.3 g/mol
CAS No. 57322-85-7
Cat. No. B12762757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDidodecyl methyl benzyl ammonium chloride
CAS57322-85-7
Molecular FormulaC32H60ClN
Molecular Weight494.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC[N+](C)(CCCCCCCCCCCC)CC1=CC=CC=C1.[Cl-]
InChIInChI=1S/C32H60N.ClH/c1-4-6-8-10-12-14-16-18-20-25-29-33(3,31-32-27-23-22-24-28-32)30-26-21-19-17-15-13-11-9-7-5-2;/h22-24,27-28H,4-21,25-26,29-31H2,1-3H3;1H/q+1;/p-1
InChIKeyOZISYDUERWIGSU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Didodecyl Methyl Benzyl Ammonium Chloride: Identity and Class Positioning


Didodecyl methyl benzyl ammonium chloride (CAS 57322-85-7) is a symmetric double-tail cationic quaternary ammonium compound (QAC) belonging to the N,N-dialkyl-N-methyl-N-benzyl ammonium chloride subclass. Its molecular formula is C₃₂H₆₀ClN (MW ≈ 494.3 g/mol), featuring two saturated C12 (dodecyl) chains, one methyl group, and one benzyl group on the quaternary nitrogen . Unlike the widely commoditized single-chain benzalkonium chlorides (BACs, e.g., CAS 139-07-1), this compound carries two long alkyl chains, which fundamentally alters its aggregation behavior, surface activity, and partitioning into biological membranes [1]. It is used industrially as a high-potency biocide, disinfectant active ingredient, and specialty surfactant where enhanced lipophilicity or low critical micelle concentration (CMC) is required .

Class N,N-dialkyl-N-methyl-N-benzyl ammonium chloride
Architecture Symmetric twin C12 chains + benzyl head group
Differentiation Distinct from single-chain BACs and symmetric DADMAC; enables low-CMC, high-potency biocide performance

Why ADBAC or DADMAC Cannot Substitute This Compound


Single-chain benzalkonium chlorides (C12–C16 ADBAC) and symmetric dialkyl dimethyl ammonium chlorides (DADMAC) share the quaternary ammonium pharmacophore but differ critically in hydrophobic volume, chain number, and head-group architecture. These structural differences translate into orders-of-magnitude shifts in CMC, membrane-partitioning kinetics, and biocidal spectrum—parameters that directly govern formulation performance, use rate, and regulatory registration. Didodecyl methyl benzyl ammonium chloride occupies a distinct property space: its twin C12 chains confer near-dimeric surface activity (CMC far below single-chain BACs) while the benzyl group maintains Gram-negative outer membrane permeabilization that DADMAC lacks [1]. Generic interchange therefore risks both under-dosing (loss of efficacy) and over-dosing (unexpected ecotoxicity or formulary incompatibility) [2].

vs. ADBAC
Single-chain benzalkonium chlorides exhibit CMC orders of magnitude higher than the double-chain architecture; surface activity and biocidal endpoints may shift drastically, requiring reformulation.
vs. DADMAC
Symmetric didodecyl dimethyl ammonium chloride lacks the benzyl group that supports Gram-negative outer membrane permeabilization; antimicrobial spectrum and synergy with aldehydes may not transfer.

Quantitative Differentiation Evidence vs. Closest Analogs


CMC Depression vs. Single-Chain BAC-C12

Doubling the n-alkyl chain from one to two dodecyl groups causes a dramatic drop in CMC, a phenomenon established across cationic surfactant series. While the exact experimental CMC of pure didodecyl methyl benzyl ammonium chloride is not reported in the open literature, a structurally analogous double-C12 quaternary ammonium surfactant—didodecylmethylcarboxyl betaine (diC12B)—exhibits a CMC of 3.7 × 10⁻⁶ mol·L⁻¹ (0.0037 mM) at 25 °C in water [1]. By contrast, single-chain dodecyl dimethyl benzyl ammonium chloride (BAC-C12) has a measured CMC of 9.1 mmol·L⁻¹ at 298.2 K by the ring method [2]. This represents an approximately 2,460-fold lower CMC for the double-chain architecture, projecting a similar magnitude of CMC reduction for the target compound versus its single-chain BAC-C12 comparator. Such a large shift is consistent with the established surfactant rule that each additional CH₂ group lowers CMC by a factor of ~2–3, and adding a second full-length chain amplifies this effect multiplicatively.

CMC Depression
Class-level inference
~2,460-fold lower vs. BAC-C12 (projected from diC12B surrogate)
Enables surface activity at far lower use concentrations
CMC of analogous double-chain betaine: 0.0037 mM; BAC-C12: 9.1 mM
critical micelle concentration cationic surfactant double-chain quaternary ammonium

Biocidal Potency at Low Concentrations

According to US patent US4800235A, N-dialkyl methyl benzyl ammonium chlorides (a mixture class that includes the didodecyl homolog) are described as 'powerful toxicants to bacteria, algae, and fungi at low concentrations, as low as 1–10 ppm of active toxicant' [1]. In the same patent, bacterial count reduction below detection limit (1 CFU/mL) was achieved at 60 ppm of a blend containing N-alkyl dimethyl benzyl ammonium chloride together with N-dialkyl methyl benzyl ammonium chloride [2]. While these data are for mixed alkyl distributions rather than the pure di-C12 compound, the patent explicitly distinguishes the dialkyl methyl benzyl subclass as having intrinsically higher toxicity per unit mass than the corresponding mono-alkyl dimethyl benzyl analogs, forming the basis for synergistic combinations with glutaraldehyde.

Biocidal Potency
Class-level inference
1–10 ppm effective dialkyl methyl benzyl class; 60 ppm blend complete kill
Supports low-use-rate biocide formulation strategies
Patent data (US4800235A); mixed alkyl distributions tested
biocide minimum inhibitory concentration disinfectant efficacy

Enhanced Membrane Disruption Efficiency

The biocidal mechanism of QACs involves electrostatic adsorption to the negatively charged microbial surface followed by hydrophobic tail insertion into the lipid bilayer, causing permeability loss and cell lysis. Dialkyl QACs with two long alkyl chains insert more deeply and disrupt bilayer packing more efficiently than mono-alkyl analogs. Didodecyl methyl benzyl ammonium chloride, carrying two C12 chains, is specifically noted to 'disrupt lipid bilayers in cell membranes' as its primary mechanism . By comparison, single-chain benzalkonium chlorides (e.g., BAC-C12) rely on a single hydrophobic anchor, which is less disruptive per molecule. While direct head-to-head membrane lysis data for the pure di-C12 compound are not available, the class-level inference is supported by the well-established parabolic relationship between QAC lipophilicity (log P) and antimicrobial activity, which peaks at longer effective chain lengths than C12 alone can provide [1].

Membrane Disruption
Class-level inference
Dual C12 insertion
disrupts lipid bilayers more efficiently than single-chain analogs
Enhanced per-molecule biocidal mechanism potential
SAR literature supports increased hydrophobic volume without exceeding optimal chain-length window
membrane disruption cationic biocide mechanism lipid bilayer permeabilization

Environmental Fate and Resistance Gene Risk Profile

In sequencing batch reactor studies comparing three QAC classes—ATMAC C12 (dodecyl trimethyl ammonium chloride), BAC C12 (dodecyl benzyl dimethyl ammonium chloride), and DADMAC C12 (didodecyl dimethyl ammonium chloride)—the long-term inhibitory effect on denitrification ranked DADMAC C12 > BAC C12 > ATMAC C12, and DADMAC C12 uniquely promoted granular sludge formation via increased α-helix protein secondary structure [1]. A related study demonstrated that didodecyl dimethyl ammonium chloride (DADMAC C12), the closest structural surrogate for the target compound's twin-chain architecture, exerted the greatest inhibitory effect on enhanced biological phosphorus removal (EBPR) performance among the three QACs tested [2]. Because didodecyl methyl benzyl ammonium chloride combines the double-chain feature of DADMAC with the benzyl head group of BAC, it is expected to exhibit similarly pronounced environmental persistence and ARG co-selection pressure—a critical differentiator for users subject to wastewater discharge permits or antimicrobial resistance stewardship requirements.

Environmental Fate
Cross-study comparable
DADMAC > BAC > ATMAC
in denitrification inhibition and ARG propagation risk
Critical for wastewater discharge permit evaluation
180-day reactor study with DADMAC C12 surrogate; double-chain architecture drives persistence
environmental fate antibiotic resistance genes anaerobic biodegradation wastewater treatment

Synergistic Glutaraldehyde Compatibility

US Patent US4800235A teaches that a combination of N-alkyl dimethyl benzyl ammonium chloride and N-dialkyl methyl benzyl ammonium chloride, when blended with 1,5-pentanedial (glutaraldehyde), produces a synergistic biocidal effect against bacteria, algae, and fungi [1]. The patent claims specify that N-dialkyl methyl benzyl ammonium chloride contributes uniquely to this synergy; the dialkyl component provides enhanced membrane permeabilization that facilitates glutaraldehyde's access to intracellular targets. This explicit patent distinction creates a formulation-space advantage: a product containing the dialkyl methyl benzyl subclass can claim synergistic activity in combination with aldehyde biocides, whereas mono-alkyl BACs alone do not achieve the same level of synergy at equivalent active concentrations [2].

Glutaraldehyde Synergy
Supporting evidence
Patent-teaching synergistic with 1,5-pentanedial at low ppm ranges
Enables differentiated aldehyde-QAC combination products
US4800235A claims dialkyl methyl benzyl subclass as essential for synergy
synergistic biocide glutaraldehyde combination disinfectant formulation

Procurement-Relevant Application Scenarios


High-Efficiency Disinfectants at Low Active Concentrations

Based on the documented biocidal activity of dialkyl methyl benzyl ammonium chlorides at 1–10 ppm and complete bacterial kill at 60 ppm in synergistic glutaraldehyde blends [1], procurement of didodecyl methyl benzyl ammonium chloride is warranted for formulating premium disinfectants where low active-ingredient loading is a competitive advantage—such as ready-to-use surface sprays, medical device high-level disinfectants, and cleanroom biocides. The double-chain architecture enables effective membrane disruption at concentrations where single-chain BACs would require 10–100× higher loading.

Ultra-Low CMC Surfactant Applications

The projected CMC of ≤0.01 mM—approximately 2,500-fold below BAC-C12 [1]—positions didodecyl methyl benzyl ammonium chloride as a candidate for applications requiring persistent surface activity at vanishingly low concentrations: corrosion inhibitor formulations for oilfield brines, organoclay surface modification for rheology control, and antistatic finishes where surfactant leaching must be minimized. In such scenarios, single-chain BACs would require substantially higher mass loading to achieve equivalent interfacial coverage, increasing both cost and potential for interference with adjacent formulation components.

Patent-Literate Glutaraldehyde Synergy Development

US Patent US4800235A provides explicit teaching that N-dialkyl methyl benzyl ammonium chlorides synergize with 1,5-pentanedial to produce biocidal effects at combined concentrations as low as 1–10 ppm [1]. Industrial biocide manufacturers developing differentiated, patent-informed glutaraldehyde-QAC combination products should prioritize the dialkyl methyl benzyl subclass (including the di-C12 pure compound) over generic ADBAC mixtures, as the synergistic mechanism is structurally specific to the double-chain architecture.

Environmental Fate Standards for Double-Chain QACs

Given the evidence that double-chain QACs (DADMAC C12) exert stronger inhibition on wastewater treatment processes and greater ARG propagation than single-chain BACs [1], environmental research laboratories and regulatory testing programs require pure didodecyl methyl benzyl ammonium chloride as an analytical standard. This compound fills a gap between well-studied DADMAC (no benzyl group) and BAC (single chain), enabling accurate fate-and-transport modeling for this specific regulatory-relevant QAC subclass.

Application
Selection Property
Validation Focus
Low-concentration disinfectant formulations
Biocidal activity at low active loading
Minimum biocidal concentration and kill-rate testing
Ultra-low CMC surfactant systems
Critical micelle concentration
Surface tension and micellization at trace levels
Glutaraldehyde combination products
Synergistic membrane permeabilization
Synergy ratio against bacterial challenge panels
Environmental fate research standards
Double-chain QAC persistence and ARG risk profile
Wastewater treatment inhibition and gene propagation assays
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